Cas no 7241-16-9 (Ribopyranoside,methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI))
7241-16-9 structure
Product Name:Ribopyranoside,methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI)
CAS-nummer:7241-16-9
MF:C20H19FO6
MW:374.359669923782
CID:580390
Update Time:2024-03-05
Ribopyranoside,methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Ribopyranoside,methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI)
- dichloronickel,[[[diphenylphosphaniumylmethyl(dimethyl)silyl]amino]-dimethylsilyl]methyl-diphenylphosphanium
- Ribopyranoside, methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI)
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- Inchi: 1S/C20H19FO6/c1-24-20-16(21)17(27-19(23)14-10-6-3-7-11-14)15(12-25-20)26-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16-,17-,20?/m1/s1
- InChI-sleutel: QQYRLJOBWOYGHK-GXIXOUGGSA-N
- LACHT: O(C)C1OC[C@@H](OC(=O)C2=CC=CC=C2)[C@@H](OC(=O)C2=CC=CC=C2)[C@H]1F
Berekende eigenschappen
- Exacte massa: 659.08297
- Monoisotopische massa: 659.083
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 10
- Complexiteit: 518
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12A^2
Experimentele eigenschappen
- Dichtheid: 1.29±0.1 g/cm3(Predicted)
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 12.03
- LogboekP: 9.16190
Ribopyranoside,methyl 2-deoxy-2-fluoro-, dibenzoate, D- (8CI) Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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